3-[(3-Methylphenoxy)methyl]-6-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
4-{3-[(3-METHYLPHENOXY)METHYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PYRIDINE is a heterocyclic compound that combines the structural features of triazole, thiadiazole, and pyridine. These types of compounds are known for their diverse pharmacological activities and are often used in drug design and development due to their ability to interact with various biological targets .
Preparation Methods
The synthesis of 4-{3-[(3-METHYLPHENOXY)METHYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PYRIDINE involves multiple steps, typically starting with the preparation of the triazole and thiadiazole rings, followed by their fusion with the pyridine ring. The reaction conditions often involve the use of catalysts and specific reagents to facilitate the formation of the desired product. Industrial production methods may include optimization of reaction conditions to increase yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents to form different derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups attached to the core structure.
Substitution: The compound can undergo substitution reactions where different substituents are introduced to the triazole, thiadiazole, or pyridine rings. Common reagents used in these reactions include acids, bases, and specific catalysts.
Scientific Research Applications
4-{3-[(3-METHYLPHENOXY)METHYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PYRIDINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Similar compounds include other triazole and thiadiazole derivatives, such as:
- 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines
- 1,2,4-triazolo[5,1-b][1,3,5]thiadiazines
- 1,2,4-triazolo[1,5-c][1,3,5]thiadiazines
- 1,2,3-triazolo[5,1-b][1,3,4]thiadiazines The uniqueness of 4-{3-[(3-METHYLPHENOXY)METHYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PYRIDINE lies in its specific structural arrangement, which allows for unique interactions with biological targets and distinct pharmacological activities .
Properties
Molecular Formula |
C16H13N5OS |
---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
3-[(3-methylphenoxy)methyl]-6-pyridin-4-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C16H13N5OS/c1-11-3-2-4-13(9-11)22-10-14-18-19-16-21(14)20-15(23-16)12-5-7-17-8-6-12/h2-9H,10H2,1H3 |
InChI Key |
IDNSBWGMLMZOCO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OCC2=NN=C3N2N=C(S3)C4=CC=NC=C4 |
Origin of Product |
United States |
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